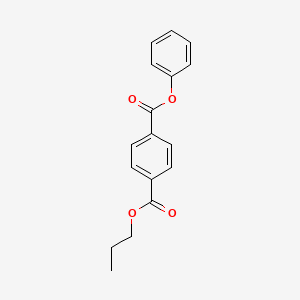
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid typically involves the fluorination of suitable precursors. One common method is the direct fluorination of 3-(trifluoromethyl)pentanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated derivatives.
Substitution: Fluorine-substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential in developing fluorinated pharmaceuticals with enhanced bioavailability and stability.
Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its low surface energy and chemical resistance.
Wirkmechanismus
The mechanism of action of 2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid involves its interaction with molecular targets through its fluorinated structure. The high electronegativity of fluorine atoms can influence the compound’s binding affinity to enzymes, receptors, or other biomolecules, potentially altering their activity. The compound’s stability and resistance to degradation also contribute to its prolonged effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A fluorinated alcohol used in similar applications.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with applications in material science and chemistry.
Uniqueness
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group, which imparts distinct chemical properties such as higher thermal stability and chemical resistance compared to other fluorinated compounds.
Eigenschaften
CAS-Nummer |
64139-66-8 |
|---|---|
Molekularformel |
C6HF11O2 |
Molekulargewicht |
314.05 g/mol |
IUPAC-Name |
2,2,3,4,4,5,5,5-octafluoro-3-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C6HF11O2/c7-2(8,1(18)19)3(9,5(12,13)14)4(10,11)6(15,16)17/h(H,18,19) |
InChI-Schlüssel |
IRWCCLQZAKMYHY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


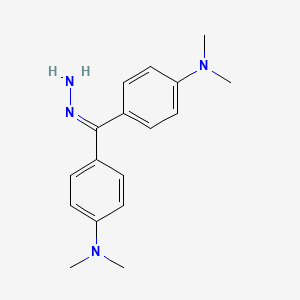
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
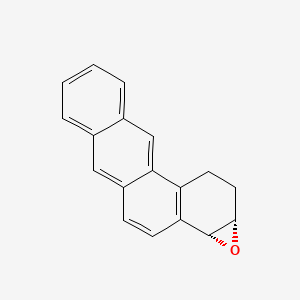

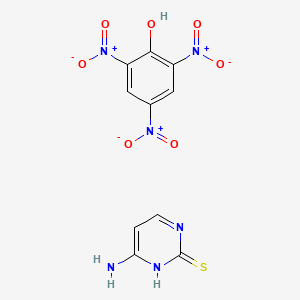
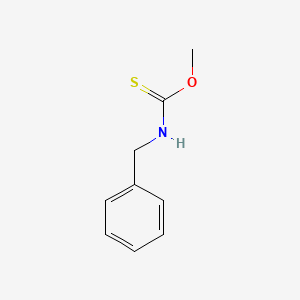
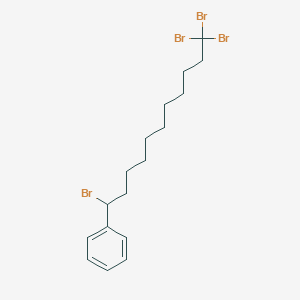
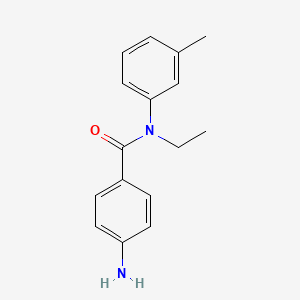
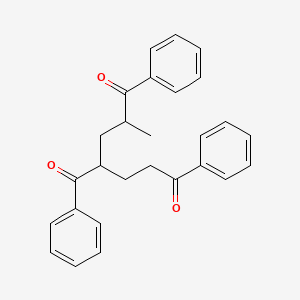
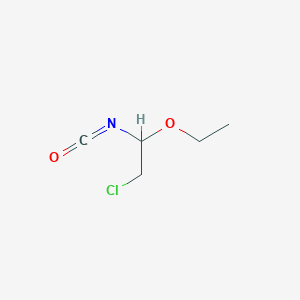
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)
